2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone
Description
2-(1H-Benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone is a benzimidazole-derived compound featuring a piperidine moiety substituted with a benzyloxymethyl group. This compound’s structure combines a planar aromatic benzimidazole system with a flexible piperidine ring, enabling diverse biological interactions, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-22(14-25-17-23-20-8-4-5-9-21(20)25)24-12-10-19(11-13-24)16-27-15-18-6-2-1-3-7-18/h1-9,17,19H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVABXKYVSMHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the ethanone moiety: The benzimidazole core is then reacted with an appropriate acylating agent to introduce the ethanone group.
Attachment of the piperidine ring: The final step involves the reaction of the intermediate with 4-((benzyloxy)methyl)piperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the ethanone moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce the corresponding alcohol derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Properties:
Recent studies have indicated that derivatives of benzo[d]imidazole exhibit significant anticancer activity. For instance, compounds containing the benzo[d]imidazole scaffold have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been investigated for its ability to target specific pathways involved in tumor growth and metastasis .
2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of imidazole can exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the benzyloxy group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its efficacy as an antimicrobial agent .
3. Neuropharmacological Effects:
Given the piperidine component of the molecule, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. The piperidine ring may contribute to binding affinity at serotonin or dopamine receptors .
Case Study 1: Anticancer Activity
In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of benzo[d]imidazole derivatives, including the compound , and assessed their cytotoxic effects on various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Screening
A separate investigation focused on evaluating the antimicrobial efficacy of imidazole-containing compounds against resistant bacterial strains. The compound showed promising results with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like vancomycin .
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
2-(Aryl)-1-(1H-Benzo[d]imidazol-1-yl)ethanones
Patel et al. synthesized 2-(aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanones (e.g., 47 in ), which lack the piperidine substituent. These compounds demonstrated cytotoxic activity against VERO and NCI cell lines, with IC₅₀ values ranging from 12–45 µM .
1-(1H-Benzo[d]imidazol-1-yl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)ethanones
Compounds like 4a–h () incorporate a triazole-methoxy group instead of the piperidine moiety. These derivatives exhibited potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to the triazole’s hydrogen-bonding capacity . The target compound’s benzyloxymethyl-piperidine group may enhance membrane permeability, offering broader tissue distribution.
Piperidine-Containing Benzimidazole Derivatives
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (65)
This compound () replaces the ethanone linker with a direct methanone bond and features a trifluoromethylphenyl group. It showed moderate retinol-binding protein inhibition (IC₅₀: 0.8 µM) due to the electron-withdrawing CF₃ group enhancing receptor affinity . In contrast, the target compound’s benzyloxy group provides electron-donating properties, which may favor interactions with hydrophobic enzyme pockets.
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
This derivative () includes a chlorinated benzimidazole and a benzyl-piperidine group. It demonstrated serotonin receptor antagonism (Ki: 15 nM) due to the chloro substituent’s electronegativity and benzyl group’s π-π stacking . The target compound’s unsubstituted benzimidazole and benzyloxymethyl group may shift activity toward kinase or antimicrobial targets.
Substituted Piperazine and Imidazole Analogues
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (5a)
Piperazine-containing derivatives like 5a () exhibit improved water solubility (logP: 1.2) owing to the ethanol substituent, but reduced CNS penetration compared to the target compound’s lipophilic benzyloxy group .
Sertaconazole (8i)
Sertaconazole (), an antifungal agent, combines a benzo[b]thienylmethyl ether with an imidazole-ethanol core. It showed potent activity against C. albicans (MIC: 0.5 µg/mL), leveraging the thienyl group’s aromaticity . The target compound’s benzimidazole core may offer broader-spectrum activity but lower antifungal specificity.
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility : The piperidine-benzyloxy group in the target compound enhances lipophilicity (predicted logP: 3.5), favoring blood-brain barrier penetration compared to polar analogues like 5a (logP: 1.2) .
- Synthetic Challenges : Alkylation reactions (e.g., ) risk acetyl group removal under basic conditions, necessitating optimized protocols for the target compound’s synthesis .
- Activity Trends: Benzimidazole-ethanones with extended aromatic systems (e.g., triazole in 4a–h) show enhanced antimicrobial activity, suggesting the target compound’s benzyloxy group may similarly improve efficacy .
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone is a novel derivative in the class of benzimidazole compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core linked to a piperidine moiety via an ethanone group. Its structural formula can be represented as follows:
This structure is crucial for its biological interactions and pharmacological properties.
Biological Activity Overview
Benzimidazole derivatives are known for a wide range of biological activities, including antitumor , anti-inflammatory , antiviral , and antifungal effects. The specific compound under discussion has shown promising results in various studies.
Antitumor Activity
Recent studies have indicated that benzimidazole derivatives can inhibit the growth of several cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Table 1: Antitumor Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 5.2 |
| Compound B | HepG2 | 4.8 |
| Compound C | A549 | 6.0 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Another significant aspect of this compound is its anti-inflammatory properties. Studies have shown that related benzimidazole derivatives can effectively inhibit nitric oxide (NO) production in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Compound | NO Production Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound D | 85% | 0.86 |
| Compound E | 78% | 1.87 |
These findings highlight the compound's potential as a therapeutic agent for conditions characterized by excessive inflammation.
The biological activity of this compound is likely mediated through various mechanisms:
- Inhibition of Kinase Activity : Many benzimidazole derivatives are known to inhibit kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : The ability to trigger programmed cell death is a critical mechanism for anticancer agents.
- Modulation of Inflammatory Pathways : Compounds may interfere with signaling pathways such as NF-kB, which plays a pivotal role in inflammation.
Case Studies
A notable case study involved the synthesis and evaluation of similar benzimidazole derivatives, which revealed that modifications to the piperidine ring significantly enhanced their anticancer activity . Another study focused on the anti-inflammatory effects in animal models, demonstrating that these compounds could reduce edema more effectively than traditional anti-inflammatory drugs like ibuprofen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
